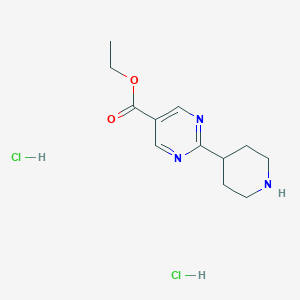

2-哌啶-4-基嘧啶-5-羧酸乙酯;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

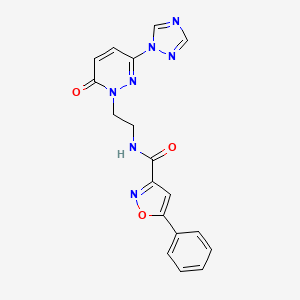

Ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride is a compound that falls within the category of pyrimidine derivatives, which are known for their diverse range of biological activities. The pyrimidine ring is a crucial structural motif present in many pharmaceutical agents, and modifications to this core structure can lead to compounds with significant antibacterial properties, as seen in the synthesis of various pyrido(2,3-d)pyrimidine derivatives . These compounds have shown promising activity against gram-negative bacteria, including Pseudomonas aeruginosa, which is more potent than piromidic acid, a known antibacterial agent .

Synthesis Analysis

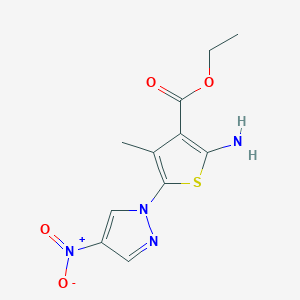

The synthesis of pyrimidine derivatives often involves multicomponent reactions or stepwise construction of the heterocyclic core. For instance, a series of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids and their derivatives were prepared from 2-methylthio derivatives through displacement reactions with piperazines . Another example is the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was achieved via a one-pot, three-component condensation under mild conditions . These methods highlight the versatility and adaptability of pyrimidine synthesis to produce a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray diffraction crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Spectroscopic methods like FT-IR, 1H, and 13C NMR are also employed to characterize these compounds further and confirm their structures . Density functional theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to validate the synthesized structures .

Chemical Reactions Analysis

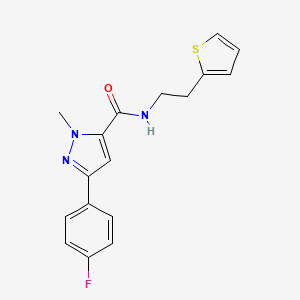

Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the reaction of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate with hydrazines resulted in the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions demonstrate the reactivity of the pyrimidine ring and its potential to generate diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetics. For instance, the presence of electron-donating or electron-withdrawing groups can impact the acidity or basicity of the pyrimidine nitrogen atoms, which in turn can influence the compound's reactivity and interaction with biological targets .

科学研究应用

复杂化合物的合成

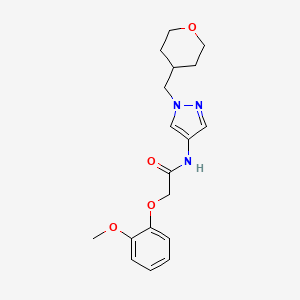

2-哌啶-4-基嘧啶-5-羧酸乙酯;二盐酸盐用于合成各种复杂化合物。例如,它参与 5,8-二氨基取代吡喃并[4″,3″:4′,5′]吡啶并[3′,2′:4,5]噻吩并[3,2-d]嘧啶和吡啶并[4′,5′:4,5]噻吩并[2,3-c]异喹啉的合成,展示了其在创造新型化学结构中的作用 (Paronikyan 等人,2016 年).

抗结核剂的开发

该化合物已用于新型结核分枝杆菌 GyrB 抑制剂的设计和合成。合成了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸盐,显示了该化合物在开发抗结核药物中的潜力 (Jeankumar 等人,2013 年).

脱氧胞苷激酶抑制剂的关键中间体

2-哌啶-4-基嘧啶-5-羧酸乙酯;二盐酸盐作为强效脱氧胞苷激酶 (dCK) 抑制剂制备的关键中间体,在开发新类别的癌症治疗药物中至关重要 (Zhang 等人,2009 年).

苯并噻唑衍生物的合成

该化合物用于合成新的哌啶取代苯并噻唑衍生物,表明其在创建具有潜在生物活性的化合物(例如抗菌和抗真菌特性)中的作用 (Shafi 等人,2021 年).

甲酮盐酸盐的制备

它还用于制备 (2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,这是一种在药物合成中具有潜在价值的化合物 (Zheng Rui,2010 年).

抗癌剂研究

该化合物有助于合成带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物,这些衍生物被评估为有希望的抗癌剂,展示了其在药物化学中的重要性 (Rehman 等人,2018 年).

安全和危害

属性

IUPAC Name |

ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9;;/h7-9,13H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIORQFYLSEUOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3002531.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)

![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)

![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)

![Tert-butyl (3S)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B3002544.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)